molecular formula C8H11F3O2 B15225987 Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate

Cat. No.: B15225987
M. Wt: 196.17 g/mol
InChI Key: NSBSNYZZDQXZKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate is a chemical building block offered for research and development purposes. This compound features a cyclobutane ring, a structure of high interest in medicinal chemistry for its potential to influence the conformational, metabolic, and physical properties of drug candidates . The presence of both an ester and a trifluoromethyl group on the same ring makes it a valuable synthon for constructing more complex molecules. The ester functional group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, and can participate in condensation reactions. The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and overall lipophilicity . As a high-quality synthetic intermediate, its applications span the exploration of structure-activity relationships and the development of novel compounds in life science research. This product is strictly for research applications and is not intended for diagnostic or therapeutic use, or for personal consumption. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate engineering controls and personal protective equipment .

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H11F3O2/c1-2-13-7(12)5-3-4-6(5)8(9,10)11/h5-6H,2-4H2,1H3

InChI Key

NSBSNYZZDQXZKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which results in the formation of the desired ester-substituted cyclobutane . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate with structurally related cyclobutane carboxylates described in the evidence, focusing on molecular features, analytical data, and functional properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LCMS (m/z) HPLC Retention Time (min) Key Features
This compound C₈H₁₁F₃O₂ 196.17 -COOEt, -CF₃ (positions 1 and 2) N/A N/A High lipophilicity; strained cyclobutane core; potential pharmaceutical intermediate.
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₈H₁₄ClNO₂ 199.66 -COOMe, -NHCH₃ (positions 1 and 1) 411 [M+H]+ 1.18 (SMD-TFA05) Amino-substituted derivative; polar due to -NHCH₃; used in carboxamide synthesis .
Methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl... C₂₆H₂₈F₂N₄O₅ 658.53 -COOMe, -CF₃, -OCH₂CH₂N(Me)(CH₂CH₂OMe) 658 [M+H]+ N/A Complex substituents; designed for high receptor affinity in drug candidates .
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester C₁₄H₁₀F₆N₂O₂ 366.23 -COOEt, -CF₃ (pyrimidine and pyridine rings) 366 [M+H]+ 1.26 (SMD-TFA05) Extended π-system; dual -CF₃ groups enhance electron-withdrawing effects .

Structural and Functional Differences

  • Ester Group Variability: Replacing the ethyl ester (-COOEt) with a methyl ester (-COOMe) (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) reduces molecular weight and slightly increases polarity, as evidenced by shorter HPLC retention times compared to bulkier esters .
  • Substituent Effects : The trifluoromethyl group significantly boosts lipophilicity (logP) and metabolic resistance. For instance, 2-(trifluoromethyl)pyrimidine derivatives exhibit prolonged HPLC retention (1.26 min) due to enhanced hydrophobicity .
  • Amino Modifications: Amino-substituted analogs (e.g., -NHCH₃) introduce hydrogen-bonding capabilities, improving solubility in polar solvents like DMSO but complicating crystallization dynamics .

Crystallographic and Intermolecular Behavior

  • Crystal Packing : The trifluoromethyl group influences crystal packing via weak C-F···H interactions, as observed in analogous structures analyzed using SHELX and Mercury software .
  • Hydrogen Bonding: Amino-substituted derivatives form stronger hydrogen-bonding networks (e.g., N-H···O), enhancing thermal stability compared to non-amino analogs .

Biological Activity

Ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a trifluoromethyl group and an ethyl ester functionality. The presence of the trifluoromethyl group is known to enhance lipophilicity and influence biological activity through various mechanisms, such as altering pharmacokinetics and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to interact with enzymes, potentially inhibiting their function. For instance, studies indicate that such compounds can affect the activity of deubiquitinase complexes, which are important in cancer therapy .
  • Antimicrobial Properties : Research has highlighted the efficacy of similar compounds against Mycobacterium tuberculosis, suggesting that this compound may exhibit antimicrobial properties through disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antimicrobial Efficacy

The compound's Minimum Inhibitory Concentration (MIC) values indicate its potency against various microbial strains. In a study focusing on drug discovery for tuberculosis, compounds structurally related to this compound were screened, revealing promising results:

ChemotypeMIC (µM)% Inhibition (Mtb)IC20 (HepG2)
This compound<20>30%>40
Phenylcyclobutane carboxamide6.999%>80
4-Phenylpiperidine6.3100%>80

This table summarizes the biological activity data from recent screenings, highlighting the potential of this compound as a lead compound in antibiotic development .

Case Study 1: Tuberculosis Treatment

A recent study evaluated various compounds for their ability to inhibit Mycobacterium tuberculosis. This compound was included in a library of over 1000 compounds screened for antimicrobial activity. The results indicated that it demonstrated significant inhibition at low concentrations, supporting its potential as an anti-TB agent .

Case Study 2: Cancer Therapeutics

Another investigation into the structural analogs of this compound focused on their interaction with the USP1/UAF1 deubiquitinase complex. The findings suggested that these compounds could serve as effective inhibitors in cancer therapy by modulating protein degradation pathways .

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity towards HepG2 cells (IC20 > 40 µM), suggesting a favorable therapeutic index for further development .

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